

AZ5576 for MYC-Expressing Lymphoma: A Technical Guide

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Compound of Interest

Compound Name: AZ5576

Cat. No.: B15579107

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Executive Summary: The dysregulation of the MYC oncogene is a primary driver in the pathogenesis of aggressive lymphomas, such as Diffuse Large B-Cell Lymphoma (DLBCL). MYC orchestrates a broad transcriptional program essential for cell growth, proliferation, and survival. This activity is critically dependent on the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), a complex whose catalytic core is Cyclin-Dependent Kinase 9 (CDK9). **AZ5576** is a potent, selective, and orally bioavailable inhibitor of CDK9. By targeting CDK9, **AZ5576** effectively disrupts the transcriptional machinery required by MYC, leading to the downregulation of key survival proteins, including MYC itself and the anti-apoptotic factor MCL-1. Preclinical studies demonstrate that **AZ5576** induces apoptosis and inhibits tumor growth in a variety of MYC-expressing lymphoma models, both in vitro and in vivo, providing a strong rationale for the clinical development of CDK9 inhibitors in this setting.

Introduction to MYC, CDK9, and AZ5576

The Role of MYC in Lymphomagenesis

The MYC transcription factor is a master regulator of gene expression, influencing up to 15% of the global transcriptome to control a vast network of cellular processes.^[1] Its functions include driving cellular proliferation, metabolic reprogramming, and inhibiting apoptosis.^[2] In many aggressive lymphomas, genetic alterations such as chromosomal translocations, amplifications, or mutations lead to the constitutive overexpression and activation of MYC.^{[2][3]} This "MYC addiction" renders cancer cells highly dependent on the continuous expression of MYC and its downstream targets for their survival, making it a prime therapeutic target.^{[1][3]}

CDK9 as a Therapeutic Target in MYC-Driven Cancers

Directly targeting the MYC protein has proven challenging. An alternative strategy is to target its essential cofactors. MYC's ability to drive transcription relies on its recruitment of P-TEFb, which consists of CDK9 and a cyclin T partner.[4][5] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2-RNAPII), a critical step that allows RNAPII to transition from promoter-proximal pausing to productive transcriptional elongation.[6][7] Genes with short-lived mRNA transcripts and labile proteins, such as MYC and the anti-apoptotic gene MCL1, are particularly sensitive to the inhibition of this process.[8][9] Therefore, inhibiting the kinase activity of CDK9 presents a powerful indirect approach to disrupt the MYC oncogenic program.[2][4]

AZ5576: A Selective CDK9 Inhibitor

AZ5576 is a potent and highly selective, orally bioavailable small molecule inhibitor of CDK9.[6][7][8] It demonstrates robust inhibition of CDK9 enzymatic activity and has been extensively evaluated in preclinical models of hematological malignancies, particularly MYC-expressing lymphomas.[4][6] Its high selectivity for CDK9 minimizes off-target effects associated with less specific CDK inhibitors.[7][10] The clinical congener of **AZ5576**, AZD4573, has entered early-stage clinical trials for hematological malignancies.[11]

Mechanism of Action of AZ5576

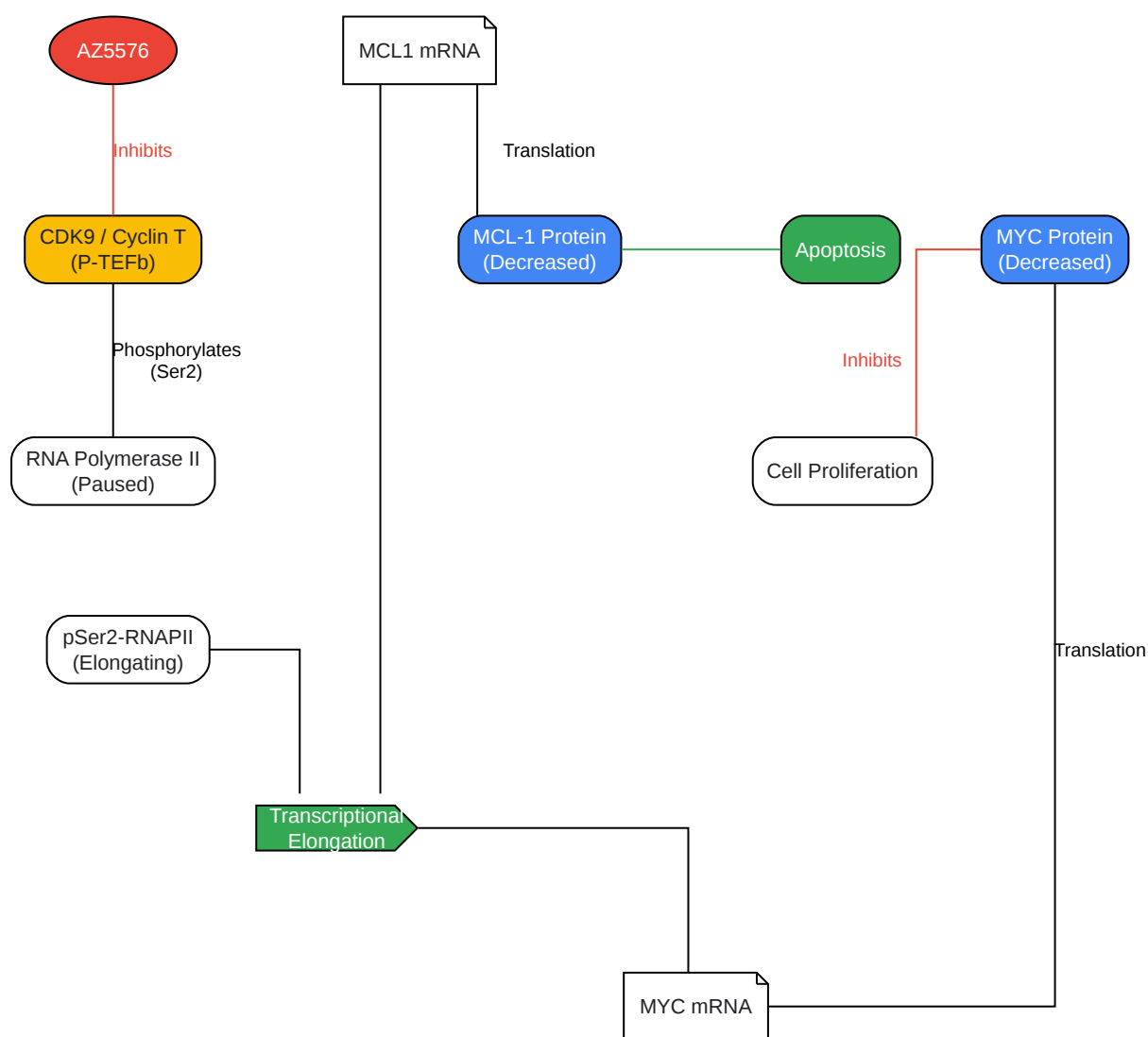
Inhibition of the CDK9/P-TEFb Complex and Transcriptional Elongation

The primary mechanism of action of **AZ5576** is the competitive inhibition of the ATP-binding pocket of CDK9.[7] This prevents the CDK9/cyclin T complex from phosphorylating its key substrate, the Serine 2 residue of the RNAPII C-terminal domain.[6][12] The lack of pSer2-RNAPII stalls transcriptional elongation, leading to a rapid depletion of mRNAs with short half-lives.[8][9]

Dual Impact on MYC and MCL-1 Expression

Treatment with **AZ5576** results in a rapid, dose-dependent decrease in both mRNA and protein levels of MYC and MCL-1 in lymphoma cells.[4][8][12] The effect on MYC is multifaceted; in addition to transcriptional suppression, **AZ5576** promotes the turnover of the MYC protein by

decreasing phosphorylation at the stabilizing Serine 62 residue.[4][5] The concurrent downregulation of the critical anti-apoptotic protein MCL-1 is a key driver of the pro-apoptotic activity of **AZ5576**, as lymphoma cells are often dependent on MCL-1 for survival.[6][11] This dual targeting of two critical oncogenic nodes—proliferation (MYC) and survival (MCL-1)—underlies the potent anti-tumor effect of CDK9 inhibition.



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Caption: Mechanism of **AZ5576** in MYC-expressing lymphoma cells.

Preclinical Efficacy Data

AZ5576 has demonstrated significant anti-tumor activity across a range of preclinical models of MYC-expressing non-Hodgkin lymphoma (NHL).

In Vitro Activity in Lymphoma Cell Lines

AZ5576 induces rapid cell death in a diverse set of hematological cancer cell lines.^[6] In a broad screening of NHL cell lines, approximately half were found to be sensitive to **AZ5576** treatment, with MYC-expressing lines showing particular susceptibility.^{[4][8][9]} This sensitivity is characterized by potent induction of apoptosis and loss of cell viability.^{[8][9]}

Table 1: Summary of In Vitro Potency of **AZ5576**

Parameter	Value	Cell/Assay Type	Reference(s)
CDK9 Enzyme Inhibition (IC50)	<5 nM	Biochemical Assay	^{[6][7][8][12]}
pSer2-RNAPII Inhibition (IC50)	96 nM	Cellular Assay	^{[6][8][9]}
Potency in Sensitive NHL Cell Lines	<520 nM	Cell Viability Assay	^{[8][9]}
Sensitive DLBCL Cell Lines	8 of 13 tested	Cell Viability Assay	^[6]
Sensitive NHL Cell Lines	19 of 35 tested	Caspase Activation Assay	^{[8][9]}

| Effect on mRNA/Protein (1 μ M, 24h) | Reduction of MYC & MCL-1 | DLBCL Cell Lines |^[12] |

In Vivo Anti-Tumor Activity in Lymphoma Models

The potent in vitro activity of **AZ5576** translates to significant anti-tumor efficacy in vivo.^[4] Intermittent dosing schedules have proven effective in multiple xenograft models, highlighting the therapeutic potential of transient CDK9 inhibition.^{[6][8]}

Table 2: Summary of In Vivo Efficacy of **AZ5576**

Animal Model	Treatment	Efficacy Endpoint	Result	Reference(s)
OCILY10 DLBCL Xenograft	AZ5576 (single agent)	Tumor Growth Inhibition (TGI)	79%	[8]
OCILY10 DLBCL Xenograft	AZ5576 + Acalabrutinib (BTKi)	Tumor Growth Inhibition (TGI)	199% (Tumor Regression)	[8]

| Eμ-Myc Transgenic Mouse | **AZ5576** | Overall Survival | >50 day increase in median survival | [\[8\]](#) |

Key Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the activity of **AZ5576**.

Cell Viability and Apoptosis Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of **AZ5576** on lymphoma cell lines.

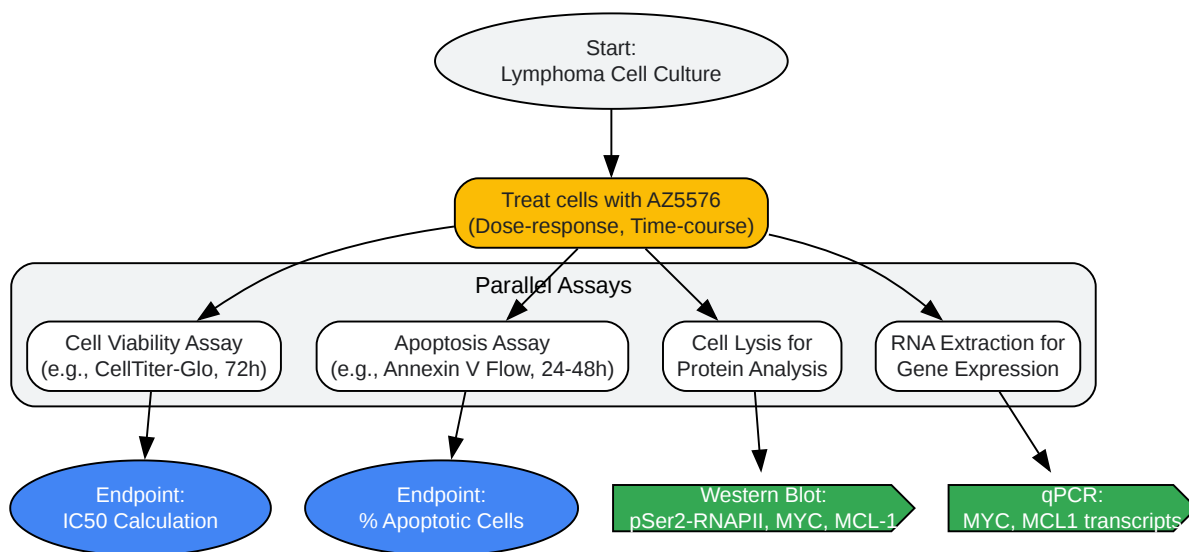
Protocol: Cell Viability (e.g., CellTiter-Glo®)

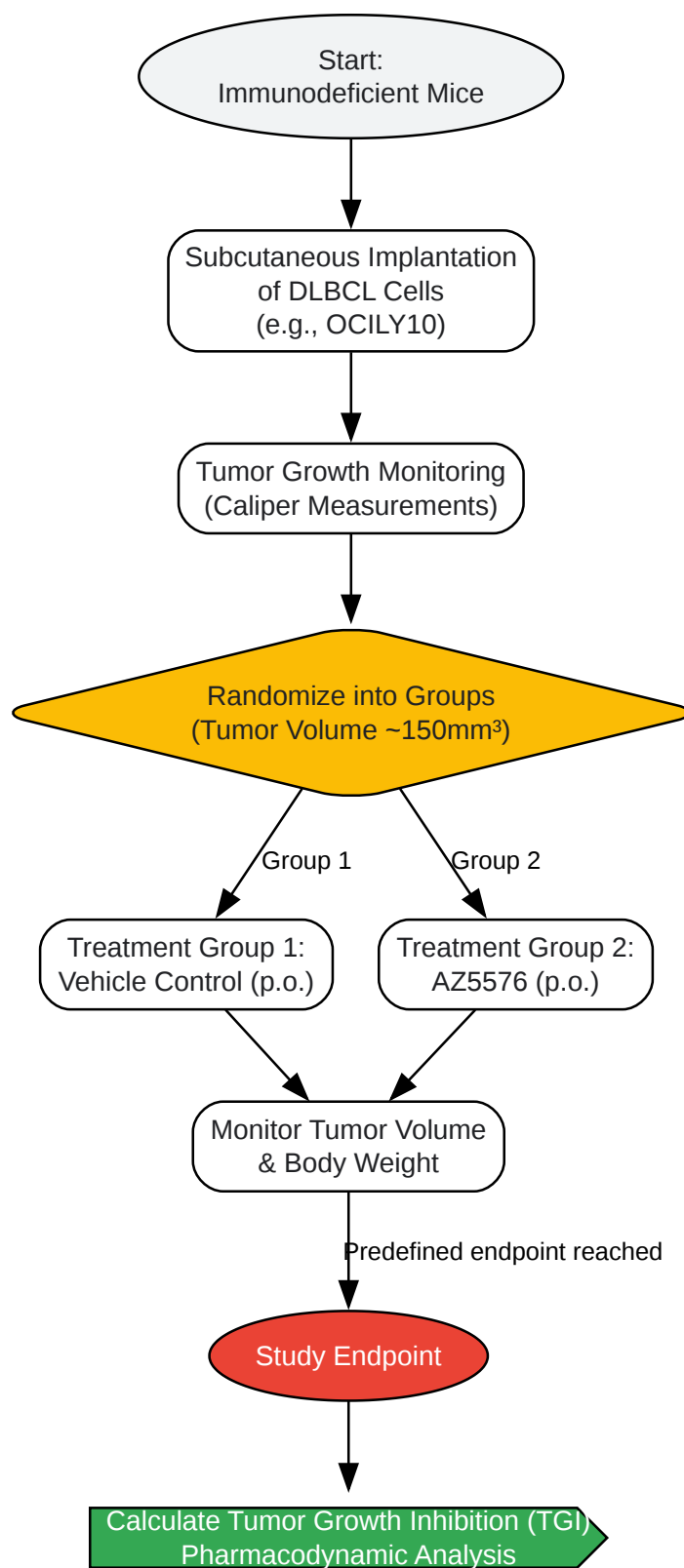
- **Cell Plating:** Seed lymphoma cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 50 µL of complete culture medium.
- **Compound Addition:** Prepare a 2x serial dilution of **AZ5576** in culture medium and add 50 µL to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

- Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂.
- Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
- Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Read luminescence using a plate reader. Data is normalized to vehicle-treated controls to calculate percent viability and determine IC₅₀ values.

Protocol: Apoptosis (e.g., Annexin V/PI Flow Cytometry)

- Treatment: Treat 1x10⁶ cells with varying concentrations of **AZ5576** or vehicle control for a specified time (e.g., 24, 48 hours).
- Cell Harvest: Harvest cells by centrifugation and wash once with cold PBS.
- Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
- Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.
- Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cell populations.





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